Relative Electrophilicity Ranking: Trimethyloxonium Tetrafluoroborate Outranks All Common Commercial Methylating Agents
Trimethyloxonium salts exhibit higher electrophilicity than all other common commercial methylating reagents according to the established reactivity hierarchy: Me₂Cl⁺SbF₆⁻ > (MeO)₂CH⁺BF₄⁻ > Me₃O⁺X⁻ > MeOTf > MeOSO₂F > (MeO)₂SO₂ > MeI [1]. This ranking, derived from systematic comparative studies of methyl transfer reactivity, positions trimethyloxonium tetrafluoroborate as the strongest commercially available electrophilic methylating agent, with only exotic reagents such as dimethylhalonium salts (Me₂X⁺SbF₆⁻) and transient species like the methyldiazonium cation (MeN₂⁺) exceeding its reactivity [2].
| Evidence Dimension | Electrophilic reactivity (relative methylating strength ranking) |
|---|---|
| Target Compound Data | Ranked third in overall methylating electrophilicity; highest among commercially available practical reagents |
| Comparator Or Baseline | MeOTf (ranked 4th), MeOSO₂F (ranked 5th), (MeO)₂SO₂ (ranked 6th), MeI (ranked 7th) |
| Quantified Difference | Trimethyloxonium is more electrophilic than methyl triflate and substantially more electrophilic than dimethyl sulfate and methyl iodide |
| Conditions | Comparative electrophilicity ranking established across multiple nucleophile classes in organic solvents |
Why This Matters
This ranking directly predicts whether a given weakly nucleophilic substrate can be methylated at all under practical conditions; substitution with lower-ranked reagents may result in reaction failure.
- [1] Forsyth, C. J., & Murray, T. J. (2008). Product Class 6: Oxonium Salts. In Science of Synthesis (Vol. 37, pp. 631-662). Thieme. View Source
- [2] Oliveira, B. L. (2021). Trialkyloxonium salts. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons. View Source
